6-(2-Bromophenyl)-5,5-dimethylmorpholin-3-one
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Overview
Description
6-(2-Bromophenyl)-5,5-dimethylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a bromophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-5,5-dimethylmorpholin-3-one typically involves the reaction of 2-bromobenzaldehyde with 5,5-dimethylmorpholine-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)-5,5-dimethylmorpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Products include phenyl derivatives or dehalogenated compounds.
Scientific Research Applications
6-(2-Bromophenyl)-5,5-dimethylmorpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the morpholine ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-5,5-dimethylmorpholin-3-one: Similar structure but with a chlorine atom instead of bromine.
6-(2-Fluorophenyl)-5,5-dimethylmorpholin-3-one: Similar structure but with a fluorine atom instead of bromine.
6-(2-Iodophenyl)-5,5-dimethylmorpholin-3-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
6-(2-Bromophenyl)-5,5-dimethylmorpholin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s activity in certain applications.
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
6-(2-bromophenyl)-5,5-dimethylmorpholin-3-one |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)11(16-7-10(15)14-12)8-5-3-4-6-9(8)13/h3-6,11H,7H2,1-2H3,(H,14,15) |
InChI Key |
RZYLAZSRYNDMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCC(=O)N1)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
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